Cas no 138-65-8 (4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol)
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
- 1,2-Benzenediol,4-(2-amino-1-hydroxyethyl)-
- DL-Noradrenaline
- (+/-)-Norepinephrine
- (+)-Norepinephrin
- [14C]-(+/-)-Norepinephrine
- [3H]-(+/-)-Norepinephrine
- 1-(3,4-Dihydroxy)phenyl-2-aminoethanol
- 3,4-Dhydroxyphenylethanolamine
- 4-(1-Hydroxy-2-aminoethyl)catechol
- 4-[(1R)-2-Amino-1-hydroxyethyl]benzene-1,2-diol
- 4-[(1RS)-2-amino-1-hydroxyethyl]-1,2-benzenediol
- DL-ARTERENOL
- DL-NOREPINEPHRINE
- R-4-(2-amino-1-hydroxyethyl)-1,2-benzenediol
- Racemic norepinephrine
- (-)-Norepinephrine
- NSC 294898
- DL-NORADRENALINE 98+%
- (+/-)-noradrenaline
- AC-10030
- FT-0603221
- Norepinephrine, DL-
- NSC294898
- NSC-294898
- 1, 4-(2-amino-1-hydroxyethyl)-, (.+-.)-
- NS00078990
- Benzyl alcohol, .alpha.-(aminomethyl)-3,4-dihydroxy-, (.+/-.)-
- WLN: Z1YQR CQ DQ
- SCHEMBL2610
- DTXSID20858964
- xi-Norepinephrine
- PDSP2_001498
- Noradrenaline,(+)
- HR-0338
- DL-[7-3H]norepinephrine
- NORADRENALINE DL FORM
- 586-17-4
- EN300-245335
- 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-, (+-)-
- (+-)-Noradrenaline
- 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-, (RS)-
- (.+-.)-Noradrenaline
- BDBM35234
- NOREPINEPHRINE DL-FORM [MI]
- 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-, (.+/-.)-
- 1, 4-(2-amino-1-hydroxyethyl)-
- NCGC00185992-01
- Levarterenol;L-Noradrenaline
- 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-
- BCP04227
- EINECS 205-337-9
- BENZYL ALCOHOL, alpha-(AMINOMETHYL)-3,4-DIHYDROXY-, (+-)-
- Benzyl alcohol,4-dihydroxy-, (.+-.)-
- 4-(2-Amino-1-hydroxyethyl)-1,2-benzenediol #
- CHEBI:33569
- (.+/-.)-Arterenol
- [3H]NE
- Q27087994
- K294OAI79V
- GTPL484
- 4-(2-amino-1-hydroxy-ethyl)benzene-1,2-diol
- Noradrenalin, dl-
- 138-65-8
- MFCD00025592
- (.+/-.)-Noradrenaline
- SDCCGSBI-0050041.P003
- 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)-, (dl)-
- Noradrop
- AKOS022180874
- L000933
- UNII-K294OAI79V
- FT-0679201
- 104655-07-4
- (.+-.)-Norepinephrine
- AKOS000123495
- PDSP1_001514
- CCG-204148
- (1)-4-(2-Amino-1-hydroxyethyl)pyrocatechol
- 1,2-BENZENEDIOL, 4-(2-AMINO-1-HYDROXYETHYL)-, (+/-)-
- NORADRENALINE, (+/-)-
- (.+/-.)-Norepinephrine
- DL-Arterenol, dl-Norepinephrine, EINECS 205-337-9, (+/-)-Noradrenaline
- FT-0658803
- NCGC00185992-02
- CHEMBL432
- SR-01000075279-3
- G77791
- benzene, 1-(2-amino-1-hydroxy)ethyl-3,4-dihydroxy-
- 4-[(1S)-2-Amino-1-Hydroxy-Ethyl]Benzene-1,2-Diol
-
- MDL: MFCD00066505
- Inchi: 1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2
- InChI Key: SFLSHLFXELFNJZ-UHFFFAOYSA-N
- SMILES: OC(CN)C1C=CC(=C(C=1)O)O
Computed Properties
- Exact Mass: 169.07400
- Monoisotopic Mass: 169.073893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: nothing
- Topological Polar Surface Area: 86.7
Experimental Properties
- Density: 1.2435 (rough estimate)
- Melting Point: ~190 °C (dec.)
- Boiling Point: 298.46°C (rough estimate)
- Flash Point: 221.5 °C
- Refractive Index: 1.5100 (estimate)
- PSA: 86.71000
- LogP: 0.79020
- Merck: 6695
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Security Information
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Hazard Category Code: R26/27/28
- Safety Instruction: S28;S36/37;S45
- FLUKA BRAND F CODES:8-10-23
- RTECS:DN6300000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:2-8°C
- Risk Phrases:R28
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1257193-25g |
1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)- |
138-65-8 | 99% | 25g |
$180 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1257193-100g |
1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)- |
138-65-8 | 99% | 100g |
$405 | 2024-06-08 | |
| Enamine | EN300-245335-0.05g |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
138-65-8 | 95% | 0.05g |
$22.0 | 2024-06-19 | |
| Enamine | EN300-245335-0.1g |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
138-65-8 | 95% | 0.1g |
$34.0 | 2024-06-19 | |
| Enamine | EN300-245335-0.25g |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
138-65-8 | 95% | 0.25g |
$48.0 | 2024-06-19 | |
| Enamine | EN300-245335-0.5g |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
138-65-8 | 95% | 0.5g |
$76.0 | 2024-06-19 | |
| Enamine | EN300-245335-1.0g |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
138-65-8 | 95% | 1.0g |
$97.0 | 2024-06-19 | |
| Enamine | EN300-245335-2.5g |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
138-65-8 | 95% | 2.5g |
$189.0 | 2024-06-19 | |
| Enamine | EN300-245335-5.0g |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
138-65-8 | 95% | 5.0g |
$344.0 | 2024-06-19 | |
| Enamine | EN300-245335-10.0g |
4-(2-amino-1-hydroxyethyl)benzene-1,2-diol |
138-65-8 | 95% | 10.0g |
$654.0 | 2024-06-19 |
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Suppliers
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Comprehensive Overview of 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol (CAS No. 138-65-8): Properties, Applications, and Research Insights
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol, identified by its CAS number 138-65-8, is a biologically significant compound with a unique chemical structure. This aromatic derivative features a benzene ring substituted with two hydroxyl groups (1,2-diol) and an amino-hydroxyethyl side chain, making it a versatile intermediate in pharmaceutical and biochemical research. Its molecular formula, C8H11NO3, highlights its potential for hydrogen bonding and solubility in polar solvents, which are critical for drug formulation.
In recent years, the compound has garnered attention due to its structural similarity to catecholamines, a class of neurotransmitters like dopamine and epinephrine. Researchers are exploring its role in neuroprotective therapies and metabolic regulation, aligning with the growing public interest in mental health supplements and natural cognitive enhancers. Online searches for "aminoethyl phenol derivatives" and "catecholamine analogs" have surged, reflecting its relevance in neuroscience and pharmacology.
The synthesis of CAS 138-65-8 typically involves multi-step organic reactions, including selective hydroxylation and reductive amination. Advanced techniques like HPLC purification ensure high purity (>98%), which is essential for laboratory and industrial applications. Its stability under controlled pH conditions (4–8) makes it suitable for bioconjugation and prodrug development, addressing the demand for targeted drug delivery systems—a hot topic in precision medicine forums.
From an industrial perspective, this compound serves as a precursor in synthesizing antioxidant agents and enzyme inhibitors. Its chelating properties are leveraged in cosmetic formulations, particularly in anti-aging serums, responding to the booming cosmeceutical market. Environmental studies also highlight its biodegradability, a key concern for green chemistry advocates.
Ongoing clinical trials investigate its potential to modulate oxidative stress markers, a trending subject in longevity research. While not yet FDA-approved, its low toxicity profile (LD50 > 2000 mg/kg in rodents) positions it as a candidate for nutraceutical innovation. For researchers, optimizing its bioavailability remains a challenge, often discussed in pharmacokinetics webinars.
In summary, 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol bridges gaps between organic chemistry and life sciences. Its dual functionality (-OH and -NH2 groups) enables diverse applications, from neurochemistry to sustainable materials, making it a compound of enduring scientific and commercial interest.
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